physicochemical properties of 7-chloro-6-fluoroquinazolin-2(1H)-one
physicochemical properties of 7-chloro-6-fluoroquinazolin-2(1H)-one
An In-Depth Technical Guide to the Physicochemical Characterization of 7-chloro-6-fluoroquinazolin-2(1H)-one
This guide provides a comprehensive framework for the physicochemical characterization of 7-chloro-6-fluoroquinazolin-2(1H)-one, a molecule of interest for researchers, scientists, and drug development professionals. The following sections detail the core physicochemical properties and provide robust, field-proven methodologies for their determination. The emphasis is not only on the procedural steps but also on the scientific rationale behind these experimental choices, ensuring a thorough understanding of the data generated.
Molecular Structure and Basic Properties
The foundational step in characterizing any chemical entity is to establish its fundamental molecular properties. These values are crucial for subsequent experimental design and data interpretation.
Chemical Structure:
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IUPAC Name: 7-chloro-6-fluoroquinazolin-2(1H)-one
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Molecular Formula: C₈H₄ClFN₂O
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Molecular Weight: 200.58 g/mol
Table 1: Calculated Physicochemical Properties
| Property | Predicted Value | Method |
| XLogP3 | 1.8 | Computational |
| Hydrogen Bond Donor Count | 2 | Computational |
| Hydrogen Bond Acceptor Count | 3 | Computational |
| Rotatable Bond Count | 0 | Computational |
| Topological Polar Surface Area | 52.3 Ų | Computational |
Note: The values in Table 1 are computationally predicted and serve as a preliminary guide. Experimental determination is essential for accurate characterization.
Aqueous Solubility: A Critical Parameter for Biological Activity
Aqueous solubility is a paramount property influencing a compound's absorption and distribution in biological systems. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[1][2][3]
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol aims to determine the thermodynamic solubility of 7-chloro-6-fluoroquinazolin-2(1H)-one in various aqueous buffers.
Step-by-Step Methodology:
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Sample Preparation: Add an excess amount of solid 7-chloro-6-fluoroquinazolin-2(1H)-one to a known volume of each buffer in separate, sealed glass vials.[1] It is crucial to ensure a suspension is formed without significantly altering the properties of the buffer.[5]
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Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biorelevance) for a sufficient duration (24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][3][4] The time to reach equilibrium should be preliminarily assessed by measuring the concentration at different time points until a plateau is observed.[4]
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.[1]
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Quantification: Accurately quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.[1][5] A calibration curve with standard solutions of known concentrations must be generated for accurate quantification.[1]
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Data Reporting: Report the solubility in mg/mL or mol/L at the specified pH and temperature.[1] A minimum of three replicate determinations at each pH condition is recommended.[4]
Diagram 1: Workflow for Equilibrium Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa value is crucial for predicting a compound's behavior in different pH environments, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly precise method for pKa determination.[6][7][8]
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the acid dissociation constant(s) of 7-chloro-6-fluoroquinazolin-2(1H)-one.
Step-by-Step Methodology:
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Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]
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Sample Preparation: Dissolve a precise quantity of the compound in a suitable solvent (e.g., water, or a co-solvent system if solubility is low) to achieve a concentration of at least 10⁻⁴ M.[6] Maintain a constant ionic strength using a solution like 0.15 M potassium chloride.[6][7]
-
Inert Atmosphere: Purge the sample solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.[6][7]
-
Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic compounds) or 0.1 M HCl (for basic compounds), adding the titrant in small, precise increments.[6][7]
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Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., signal drift less than 0.01 pH units per minute).[6] Continue the titration until the pH has passed the expected pKa by at least 2 pH units.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The inflection point(s) of this curve correspond to the pKa value(s) of the compound.[6][7]
-
Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results.[6][7]
Diagram 2: Process for pKa Determination via Potentiometric Titration
Caption: A stepwise workflow for determining the pKa of a compound using potentiometric titration.
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's ability to cross biological membranes.[2][9] The shake-flask method is a direct and accurate way to measure LogP.[2][10]
Experimental Protocol: LogP Determination using the Shake-Flask Method
This protocol outlines the determination of the n-octanol/water partition coefficient for 7-chloro-6-fluoroquinazolin-2(1H)-one.
Step-by-Step Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium before the experiment begins.
-
Sample Addition: Dissolve a known amount of the compound in the aqueous phase. The initial concentration should be accurately determined.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[10] A positive LogP value indicates higher lipophilicity, while a negative value suggests higher hydrophilicity.[10]
Diagram 3: Workflow for LogP Determination
Caption: A schematic of the shake-flask method for LogP determination.
Spectroscopic Analysis
Spectroscopic analysis is essential for structural confirmation and to provide a fingerprint of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure by showing the connectivity of atoms. The chemical shifts in the NMR spectrum can also change depending on the degree of protonation, which can be used as an alternative method for pKa determination.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the functional groups present in the molecule, such as C=O, N-H, C-F, and C-Cl bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.
Safety and Handling
General Precautions:
-
Handle the compound in a well-ventilated area or a fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Avoid breathing dust, fumes, or vapors.[12]
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[12]
Conclusion
The are critical for its development as a potential therapeutic agent. This guide provides a comprehensive framework of robust and validated experimental protocols for determining its aqueous solubility, pKa, and lipophilicity. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development efforts.
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Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (URL: [Link])
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Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (URL: [Link])
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